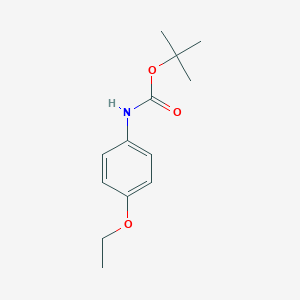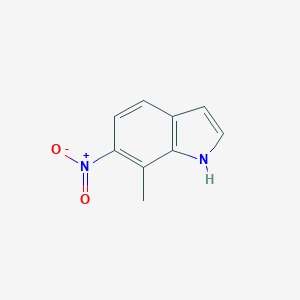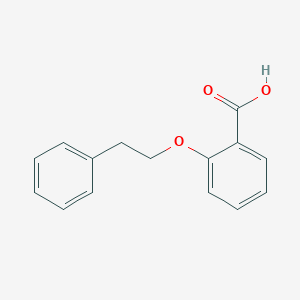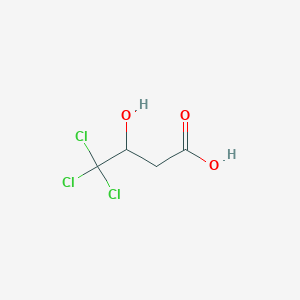
4,4,4-Trichloro-3-hydroxybutanoic acid
説明
4,4,4-Trichloro-3-hydroxybutanoic acid is a benzyl ester of the fatty acid 4,4,4-trichloro-3-hydroxybutanoic acid . It has a molecular formula of C4H5Cl3O3 . The molecule has an optical isomer that can be synthesized from the corresponding symmetrical compound .
Molecular Structure Analysis
The molecular formula of 4,4,4-Trichloro-3-hydroxybutanoic acid is C4H5Cl3O3 . The average mass is 207.440 Da and the monoisotopic mass is 205.930420 Da .科学的研究の応用
Synthesis of Dendrimers : It has been used as a starting material in the synthesis of dendritic branches, which were attached to a chiral triol derived from (R)-3-hydroxybutanoic acid, to give CF3-substituted dendrimers. These dendrimers were characterized by NMR and mass spectroscopy, and the CF3 groups served as sensitive NMR probes for diastereotopicity (Greiveldinger & Seebach, 1998).
Substrate for Phosphoglycerate Kinase : A derivative, 4-Arsono-2-hydroxybutanoic acid, was synthesized and used as a substrate for phosphoglycerate kinase. It was compared to the natural substrate 3-phosphoglycerate, showing a slightly higher Michaelis constant but a significantly smaller catalytic constant (Adams, Sparkes, & Dixon, 1983).
In Lactonization Reactions : (R)-3-hydroxybutanoic acid was treated with triethyl orthoacetate to yield a product which upon pyrolysis led to the β-Lactone of (S)-3-hydroxybutanoic acid and other products. This research explored the influence of pressure, temperature, solvents, and some additives on the reaction (Breitschuh & Seebach, 1990).
In Enantiomeric Resolution : The compound was used in a study to isolate (R)- and (S)-acid in high enantiomeric excess. This process was compared with enzymatic or microbial enantioselective reactions, highlighting its efficiency in obtaining enantiomerically pure acid (Ács, Bussche, & Seebach, 2006).
In Synthesizing Chiral Dioxinones : Derived from (R)-3-hydroxybutanoic acid, it was used for substitutions and chain elongations in the synthesis of chiral dioxinones. These compounds were then subject to diastereoselective catalytic hydrogenation, leading to enantiomerically pure β-hydroxy-acid derivatives (Noda & Seebach, 1987).
特性
IUPAC Name |
4,4,4-trichloro-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl3O3/c5-4(6,7)2(8)1-3(9)10/h2,8H,1H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRIZWCHOZUISE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282126 | |
| Record name | 3-Hydroxy-4,4,4-trichlorobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trichloro-3-hydroxybutanoic acid | |
CAS RN |
13159-46-1 | |
| Record name | 13159-46-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110826 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 13159-46-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC24622 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-4,4,4-trichlorobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



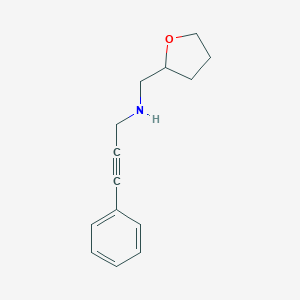
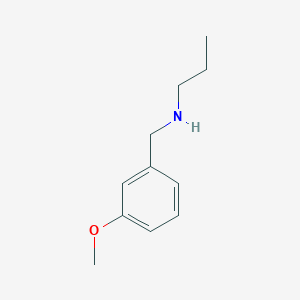
![N-[(3-methoxyphenyl)methyl]butan-2-amine](/img/structure/B183792.png)
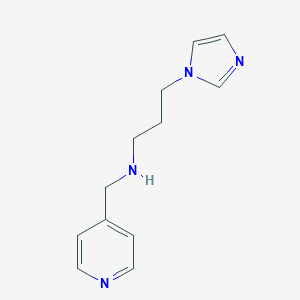
![N-[3-(allyloxy)benzyl]-N-methylamine](/img/structure/B183795.png)
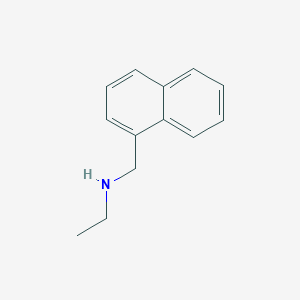
![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B183797.png)
![2-[(3-Pyridinylmethyl)amino]-1-butanol](/img/structure/B183800.png)
![N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183802.png)
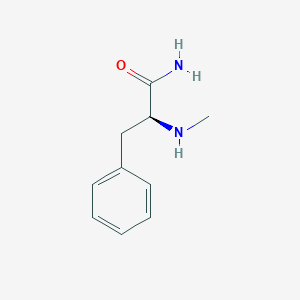
![4-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B183805.png)
